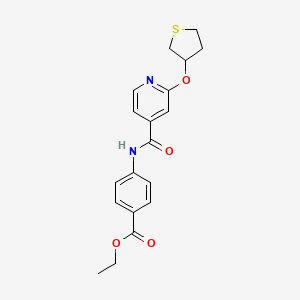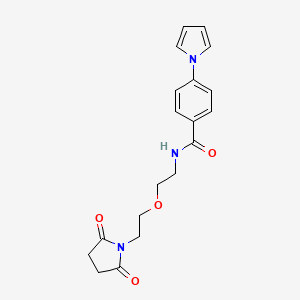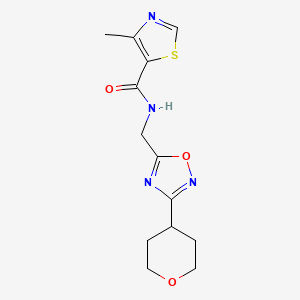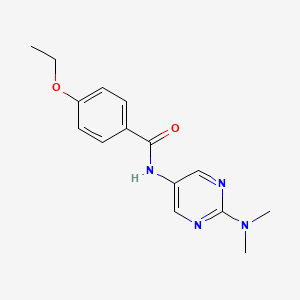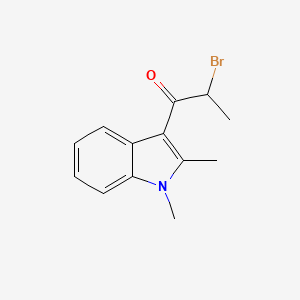
2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one” is a chemical compound with the molecular formula C13H14BrNO . It has a molecular weight of 280.16 . This compound is used in research and has potential applications in the field of synthetic chemistry .
Molecular Structure Analysis
The molecular structure of “2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one” includes a bromine atom attached to a carbon atom, which is part of a propyl group. This propyl group is connected to an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The indole ring in this compound is substituted with two methyl groups .Physical And Chemical Properties Analysis
The compound “2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one” has a predicted density of 1.38±0.1 g/cm3 . Its boiling point is predicted to be 384.0±27.0 °C . The melting point of a similar compound was found to be between 118-119 °C .科学的研究の応用
Antiviral Activity
Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of “2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one” could be explored for the development of new antiviral agents, potentially offering a new avenue for treating viral infections.
Anti-inflammatory Properties
The indole nucleus is known to possess anti-inflammatory effects. This is particularly relevant in the context of chronic diseases where inflammation plays a key role. Research into indole derivatives could lead to the development of novel anti-inflammatory medications that could help manage conditions such as arthritis and inflammatory bowel disease .
Anticancer Applications
Indole compounds have been studied for their anticancer potential. They can interact with various cellular targets and may induce apoptosis in cancer cells. The brominated indole derivative could be a candidate for further investigation as a chemotherapeutic agent .
Antimicrobial Effects
The antimicrobial activity of indole derivatives makes them candidates for the development of new antibiotics. With antibiotic resistance on the rise, there is a pressing need for new drugs, and indole-based compounds could contribute to this field .
Antidiabetic Activity
Indole derivatives have shown promise in the treatment of diabetes. They may influence insulin secretion or have effects on glucose metabolism, which could be beneficial for managing blood sugar levels in diabetic patients .
Neuroprotective Effects
Indoles are known to have neuroprotective properties, which could be valuable in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Research into indole derivatives could lead to new therapies that protect nerve cells from damage .
将来の方向性
The future research directions for “2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one” and similar indole derivatives could involve exploring their potential biological activities and therapeutic applications. Indole derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Therefore, these compounds could be further studied for their potential use in treating various diseases.
特性
IUPAC Name |
2-bromo-1-(1,2-dimethylindol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c1-8(14)13(16)12-9(2)15(3)11-7-5-4-6-10(11)12/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCJRAHORMTLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2940533.png)
![2-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2940535.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2940536.png)
![2-[(5-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2940537.png)
![1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2940540.png)

![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2940543.png)
![N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2940546.png)
